molecular formula C8H5ClN2O2 B13060435 2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid

2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid

Cat. No.: B13060435
M. Wt: 196.59 g/mol
InChI Key: QRKAKXILYUJIFS-UHFFFAOYSA-N
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Description

2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid is a pyridine derivative featuring a chloro substituent at position 6, a cyano group at position 5, and an acetic acid moiety at position 2 of the pyridine ring.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-(6-chloro-5-cyanopyridin-2-yl)acetic acid

InChI

InChI=1S/C8H5ClN2O2/c9-8-5(4-10)1-2-6(11-8)3-7(12)13/h1-2H,3H2,(H,12,13)

InChI Key

QRKAKXILYUJIFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CC(=O)O)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid typically involves the reaction of 6-chloro-5-cyanopyridine with a suitable acetic acid derivative under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: Research into potential pharmaceutical applications, such as drug development for specific diseases.

    Industry: Utilized in the production of agrochemicals and other specialized chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-Acetic Acid Derivatives

Compound Name Molecular Weight (g/mol) Substituents Functional Groups
2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid ~196.59* Cl (position 6), CN (position 5) Pyridine, acetic acid
2-(6-Methylpyridin-3-yl)acetic acid Not reported Methyl (position 6) Pyridine, acetic acid
2-{[6-Amino-3-cyano-5-(ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid 281.29 CN, ethoxycarbonyl, amino, sulfanyl Pyridine, sulfanyl, acetic acid
6-(2-Cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylic acid Not reported Cyanoethyl, imidazo-pyridine Imidazo-pyridine, carboxylic acid

*Calculated based on assumed formula C₈H₅ClN₂O₂.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The chloro and cyano groups in the target compound enhance the electron-deficient nature of the pyridine ring compared to methyl-substituted analogs (e.g., 2-(6-methylpyridin-3-yl)acetic acid). This may increase the acidity of the acetic acid group (pKa ~2–3) compared to methylated derivatives (pKa ~4–5) .

Solubility and Bioavailability: The acetic acid moiety improves aqueous solubility, a feature shared across all analogs. However, the cyano group in the target compound may reduce solubility in nonpolar solvents compared to methyl or ethoxycarbonyl substituents .

Synthetic Flexibility: The ethoxycarbonyl and amino groups in the sulfanyl-containing analog suggest utility as intermediates for further functionalization, whereas the target compound’s chloro and cyano groups may favor nucleophilic aromatic substitution or cross-coupling reactions.

Computational and Experimental Insights

While direct experimental data for this compound are absent in the evidence, computational methods such as density-functional theory (DFT) (e.g., Becke’s hybrid functionals ) and correlation-energy models (e.g., Colle-Salvetti ) could predict its electronic properties, reactivity, and stability. For example:

  • Charge Distribution : The electron-withdrawing Cl and CN groups likely polarize the pyridine ring, increasing the electrophilicity of position 2 (acetic acid attachment site).
  • Thermochemical Stability : DFT-based atomization energy calculations (average deviation ±2.4 kcal/mol ) could estimate its thermodynamic stability relative to analogs.

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